molecular formula C19H20F3N3O4S B11585797 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide

Cat. No.: B11585797
M. Wt: 443.4 g/mol
InChI Key: KCSSNSKUZNWNJX-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of the benzodioxole and pyrimidine rings, followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. Common reagents used in these reactions include trifluoromethylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzodioxole or pyrimidine rings.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodioxole and pyrimidine moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfanyl linkage may facilitate covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(1-METHOXYPROPAN-2-YL)PROPANAMIDE stands out due to its trifluoromethyl group and sulfanyl linkage, which can significantly impact its chemical reactivity and biological activity. These features make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C19H20F3N3O4S

Molecular Weight

443.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-methoxypropan-2-yl)propanamide

InChI

InChI=1S/C19H20F3N3O4S/c1-11(9-27-2)23-17(26)5-6-30-18-24-13(8-16(25-18)19(20,21)22)12-3-4-14-15(7-12)29-10-28-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,23,26)

InChI Key

KCSSNSKUZNWNJX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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